molecular formula C20H22N6O3 B8417332 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinic acid

6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinic acid

Cat. No. B8417332
M. Wt: 394.4 g/mol
InChI Key: KBWFQCHPVFOJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinic acid is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H22N6O3/c1-25(2)18(27)15-9-13-11-22-20(23-16-8-7-12(10-21-16)19(28)29)24-17(13)26(15)14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,28,29)(H,21,22,23,24)

InChI Key

KBWFQCHPVFOJEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate (2.0 g, 4.9 mmol) in THF (6 mL) was added 1M LiOH (aq) (6 mL, 1.2 equiv) and the slurry stirred at 45° C. for 12 hours (the slurry became clear). After cooling to room temperature, the THF was evaporated and the reaction mixture was treated with 1 N HCl until pH=1-2. The resulting precipitate was filtered and the filtrate extracted with 20% Isopropanol/CH2Cl2 (3×100 mL), the combined organic layers dried, filtered, and concentrated to a tan solid. The tan solid was triturated in acetone giving the desired product as a tan solid (1.56 g, 73% yield) which was used without further purification. MS: (M+H)=395.5
Name
Quantity
6 mL
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Reaction Step One
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6 mL
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0 (± 1) mol
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solvent
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Yield
73%

Synthesis routes and methods II

Procedure details

To a suspension of methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate (1.0 g, 2.4 mmol) in 2-propanol (60 mL) were added LiOH (0.29 g, 5.0 eq) and water (12 mL) and the resulting mixture was stirred at 60° C. for 1 h. After cooling to room temperature, the reaction mixture was treated with 1 N HCl (12.24 mL, 5 eq) and concentrated in vacuo which gave 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinic acid as a light yellow solid (1.40 g) in 95% yield as the LiCl (5 equiv) co-salt and was used for the next reaction without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.30 (br s, 1H), 11.24 (br s, 1H), 9.03 (s, 1H), 8.88 (d, J=2.2 Hz, 1H), 8.31 (dd, J=8.7, 2.2 Hz, 1H), 8.11 (d, J=8.7 Hz, 1H), 6.81 (s, 1H), 4.79 (m, 1H), 3.06 (s, 6H), 2.41 (m, 2H), 2.02 (m, 4H), 1.67 (m, 2H); MS m/z 395.4 (M+H)+.
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
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Quantity
0.29 g
Type
reactant
Reaction Step Three
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Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.24 mL
Type
reactant
Reaction Step Four

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